molecular formula C5H11ClF3NO B1462983 (2-Methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride CAS No. 1221726-25-5

(2-Methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride

Cat. No.: B1462983
CAS No.: 1221726-25-5
M. Wt: 193.59 g/mol
InChI Key: HSFVUZKSYJJEON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of 2-methoxyethylamine with 2,2,2-trifluoroethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .

Scientific Research Applications

(2-Methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the presence of both methoxyethyl and trifluoroethyl groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Biological Activity

(2-Methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance metabolic stability and influence the pharmacokinetics of drug candidates, making it a valuable moiety in drug design.

The compound has the molecular formula C4H10ClF3NC_4H_{10}ClF_3N and a molecular weight of approximately 200.58 g/mol. Its structure includes a methoxyethyl group and a trifluoroethyl group, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This compound may act as a ligand that modulates the activity of various biological targets, influencing cellular processes such as signaling pathways and enzyme activity.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition : The trifluoromethyl group enhances binding affinity to certain enzymes, potentially inhibiting their activity.
  • Antiviral Properties : Trifluoromethylated compounds have shown promise in inhibiting viral proteases, indicating potential applications in antiviral therapies.
  • Anticancer Activity : Similar compounds have been studied for their anticancer properties, suggesting that this compound may also exhibit cytotoxic effects against cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of proteases
Antiviral ActivityInhibitory effects on viral replication
Anticancer PropertiesCytotoxicity against various cancer cell lines

Case Studies

  • Enzyme Interaction Study : A study investigated the interaction of trifluoromethylated amines with serine proteases. The presence of the trifluoromethyl group significantly increased binding affinity compared to non-fluorinated analogs, suggesting enhanced potency as a protease inhibitor .
  • Antiviral Efficacy : Research on related compounds demonstrated that trifluoromethylated amines could inhibit SARS-CoV-2 protease activity. This suggests that this compound might also possess similar antiviral properties .
  • Cytotoxicity Assessment : In vitro studies showed that compounds with trifluoromethyl groups exhibited higher cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts. This highlights the potential of this compound in cancer therapeutics .

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-methoxyethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3NO.ClH/c1-10-3-2-9-4-5(6,7)8;/h9H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFVUZKSYJJEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221726-25-5
Record name Ethanamine, 2,2,2-trifluoro-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221726-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-methoxyethyl)(2,2,2-trifluoroethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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